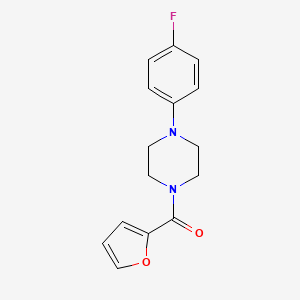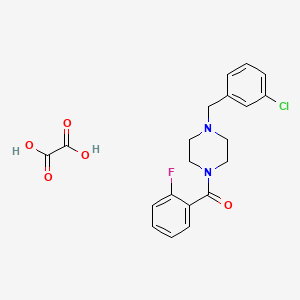![molecular formula C14H12N6OS B5545895 6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)
6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" represents a class of heterocyclic compounds that have garnered attention due to their promising pharmacological potentials and the significant possibilities for chemical modification. This class, comprising pyrazole, 1,2,4-triazole, and thiadiazole moieties, is particularly noted for its structural versatility and potential interactions with various biological targets. The combination of these heterocycles in one molecule increases the likelihood of producing compounds with desirable biological activities, making them attractive candidates for further scientific exploration and potential therapeutic applications (Fedotov et al., 2022).
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles involves multi-step reactions, starting with the formation of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, followed by its conversion into ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. Subsequent steps include the creation of the 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol and its interaction with carboxylic acids, showcasing a complex synthetic pathway that enables the introduction of various functional groups into the core structure (Fedotov et al., 2022).
Molecular Structure Analysis
The structural determination of similar compounds has been facilitated by techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed insights into the molecular geometry, confirming the planarity of the triazolo[3,4-b][1,3,4]thiadiazole ring system and its spatial relationships with substituent groups, which are crucial for understanding the compound's potential interactions with biological targets (Heng-Shan Dong et al., 2005).
Chemical Reactions and Properties
The chemical behavior of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles is influenced by their heterocyclic structure, enabling a variety of reactions that can be utilized to further modify the compound. These reactions include the formation of Schiff bases and their subsequent reactions with acids and halides, offering pathways to synthesize a wide range of derivatives with diverse biological activities (S. Fedotov et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are critical for their potential application in drug development. High-performance liquid chromatography and other analytical techniques are employed to ascertain these characteristics, ensuring that the synthesized compounds meet the necessary criteria for further pharmacological testing (S. Fedotov et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various biological targets, are determined through comprehensive studies involving molecular docking and in vitro testing. These studies help in predicting the biological potential of the compounds and their mechanism of action, guiding the development of new therapeutic agents with optimized efficacy and safety profiles (S. Fedotov et al., 2022).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A study investigated the in vitro antioxidant properties of triazolo-thiadiazoles and explored their anticancer activity in HepG2 cells. The compounds exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating apoptosis and potent antioxidant properties compared to standards in various assays (Sunil et al., 2010).
Antimicrobial Activity
Another study synthesized a new series of triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole, showing potent antimicrobial agents against bacteria and fungi. Certain compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard drugs (Reddy et al., 2010).
Antioxidant Effects
Research focused on the synthesis and properties of triazolo-thiadiazole compounds revealed their significant pharmacological potential. The structural combination of heterocycles in one molecule increases interaction with biological targets, offering a method to develop substances with specific activities (Fedotov et al., 2022).
One-Pot Synthesis and Evaluation
A study described the efficient one-pot synthesis of triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antimicrobial evaluation, highlighting the method's simplicity and the compounds' potential as bioactive molecules (Jilloju et al., 2021).
Molecular Docking Studies
The design and synthesis of thiadiazines and triazole-thiones bearing pyrazole moiety were explored, showing good antibacterial activity against various strains. Molecular docking studies provided insights into their plausible inhibitory action, suggesting these compounds as candidates for further development in antimicrobial therapies (Nayak & Poojary, 2020).
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c1-8-6-11(16-15-8)12-17-18-14-20(12)19-13(22-14)9-4-3-5-10(7-9)21-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGRMWFIKZCJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)